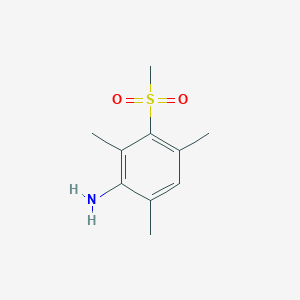![molecular formula C10H11N3O2 B6613031 methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1082865-11-9](/img/structure/B6613031.png)
methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as MAMP, is an important organic compound that has a variety of uses in scientific research. It is a relatively new compound, first synthesized in 2004, and has been used to study a range of biological processes, from enzyme inhibition to drug delivery.
Aplicaciones Científicas De Investigación
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and protein-protein interactions. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been used to investigate the mechanism of action of drugs that target this enzyme. This compound has also been used to study the delivery of drugs to target cells, as well as to study protein-protein interactions in cells.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it is thought to interact with enzymes and other proteins in the cell, leading to changes in their activity or structure. In particular, this compound has been shown to interact with acetylcholinesterase, leading to its inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been shown to affect the activity of other enzymes and proteins. In addition, this compound has been shown to affect the expression of genes involved in cell growth, as well as to affect cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is commercially available. In addition, it is relatively stable, and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in aqueous solutions.
Direcciones Futuras
The potential applications of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are still being explored. Some potential future directions include the development of new drugs that target acetylcholinesterase, the use of this compound to study protein-protein interactions, and the use of this compound as a drug delivery system. In addition, further research into the biochemical and physiological effects of this compound, as well as its mechanism of action, could lead to new insights into the regulation of neuronal transmission and other biological processes.
Métodos De Síntesis
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized from 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which is commercially available, through a two-step process. In the first step, the acid is reacted with methyl iodide in the presence of a base to form this compound. In the second step, the product is reacted with a reducing agent to form the desired compound.
Propiedades
IUPAC Name |
methyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)7(11)6-4-3-5-12-9(6)13/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJCJVOGITCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)

![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)



